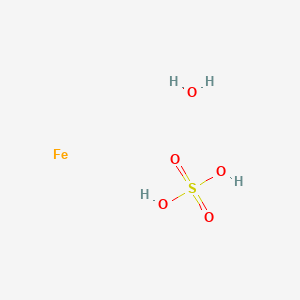
Iron;sulfuric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous sulfate monohydrate, known scientifically as FeSO₄·H₂O, is a derivative of iron sulfate. This compound is characterized by its high solubility in water and significant utility across multiple sectors. It typically appears as a blue-green, crystalline solid that is both odorless and water-soluble. Ferrous sulfate monohydrate plays a crucial role in various industrial and environmental processes, making it an essential compound in modern chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The production of ferrous sulfate monohydrate predominantly involves the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly synthesized through the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment. This process not only yields ferrous sulfate monohydrate but can also generate by-products like hydrogen gas, depending on the specific conditions of the reaction .
Industrial Production Methods
In industrial production, ferrous sulfate monohydrate is often prepared by adding a slight excess of iron to dilute sulfuric acid. After the reaction is complete, the liquid is concentrated by boiling, then filtered, and allowed to cool. The crystals are separated and dried, then recrystallized from water .
Chemical Reactions Analysis
Types of Reactions
Ferrous sulfate monohydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Substitution: Ferrous sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oxygen, and various oxidizing or reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and specific pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ferric sulfate, ferric oxide, and various substituted iron compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Ferrous sulfate monohydrate finds extensive applications across various fields:
Biology: In biological research, ferrous sulfate is used to study iron metabolism and its role in various physiological processes.
Medicine: It is employed as a dietary supplement to treat iron-deficiency anemia.
Industry: In the industrial sector, ferrous sulfate monohydrate is used in water treatment as a coagulant to remove impurities from water, aiding in the production of clean drinking water.
Mechanism of Action
The primary mechanism of action of ferrous sulfate monohydrate involves replenishing iron stores in the body. Iron is an essential constituent of hemoglobin, myoglobin, and various enzymes. When iron is deficient, it leads to anemia characterized by microcytosis (small red blood cells). Ferrous sulfate provides the necessary iron to restore normal hemoglobin levels and improve oxygen transport in the body .
Comparison with Similar Compounds
Ferrous sulfate monohydrate can be compared with other iron sulfate hydrates, such as:
Ferrous sulfate heptahydrate (FeSO₄·7H₂O):
Ferrous sulfate tetrahydrate (FeSO₄·4H₂O): This form is less commonly used but can be prepared under specific conditions.
Anhydrous ferrous sulfate (FeSO₄): This form is used in applications where water content needs to be minimized.
Ferrous sulfate monohydrate is unique due to its stability and ease of handling, making it highly effective for use in solution form. Its crystal structure allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions .
Properties
CAS No. |
59261-48-2 |
|---|---|
Molecular Formula |
FeH4O5S |
Molecular Weight |
171.94 g/mol |
IUPAC Name |
iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
HRZKFCSHISLTEI-UHFFFAOYSA-N |
Canonical SMILES |
O.OS(=O)(=O)O.[Fe] |
Related CAS |
20908-72-9 58694-83-0 10028-21-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)
![(3aS,3bS,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B12299569.png)
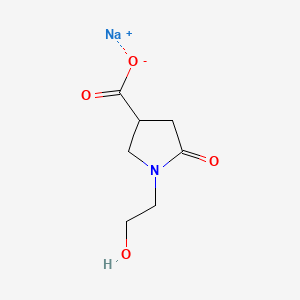
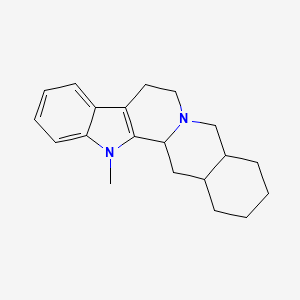
![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)
![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)
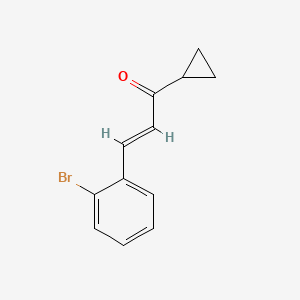
![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)
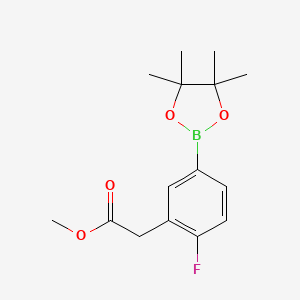
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
